3-Methyl-4-(4-methylphenyl)but-3-en-1-ol
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Overview
Description
3-Methyl-4-(4-methylphenyl)but-3-en-1-ol is a homoallylic alcohol derivative. It is known for its unique structure, which includes a buten-1-ol backbone with methyl and methylphenyl substituents. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
3-Methyl-4-(4-methylphenyl)but-3-en-1-ol can be synthesized through the allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6 . Another method involves the Prins cyclization of 4-methylbenzaldehyde with cellulose-sulfonic acid to form the corresponding tetrahydropyran-4-ol . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-4-(4-methylphenyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methyl-4-(4-methylphenyl)but-3-en-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can undergo Prins cyclization to form tetrahydropyran-4-ol, which may interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
3-Methyl-4-(4-methylphenyl)but-3-en-1-ol can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-3-buten-1-ol: Similar structure but different functional groups.
3-Methyl-3-buten-1-ol: Lacks the phenyl group, resulting in different chemical properties.
3-Methyl-4-phenyl-3-buten-2-one: Contains a ketone group instead of a hydroxyl group .
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Properties
CAS No. |
868747-99-3 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-methyl-4-(4-methylphenyl)but-3-en-1-ol |
InChI |
InChI=1S/C12H16O/c1-10-3-5-12(6-4-10)9-11(2)7-8-13/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
QSLWKIMELACTRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C)CCO |
Origin of Product |
United States |
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